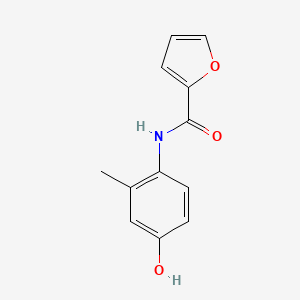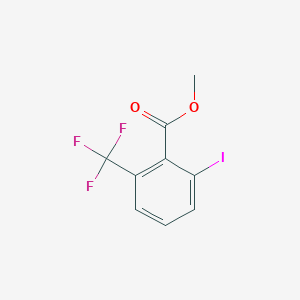
Methyl 2-iodo-6-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-iodo-6-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by iodine and trifluoromethyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-iodo-6-(trifluoromethyl)benzoate typically involves the iodination of a trifluoromethyl-substituted benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-iodo-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding trifluoromethyl-substituted benzoate.
Oxidation Reactions: The methyl ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce a wide range of biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Methyl 2-iodo-6-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a valuable intermediate in drug design.
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of Methyl 2-iodo-6-(trifluoromethyl)benzoate depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. In medicinal chemistry, the trifluoromethyl group can interact with biological targets, enhancing the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-iodo-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-6-(trifluoromethyl)benzoate
- Methyl 2-chloro-6-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-iodo-6-(trifluoromethyl)benzoate is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This arrangement can influence the compound’s reactivity and the types of reactions it undergoes. The presence of the trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and material science.
Propiedades
Fórmula molecular |
C9H6F3IO2 |
|---|---|
Peso molecular |
330.04 g/mol |
Nombre IUPAC |
methyl 2-iodo-6-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)7-5(9(10,11)12)3-2-4-6(7)13/h2-4H,1H3 |
Clave InChI |
BXQSGJUUYFOTBP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=C1I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(3-cyanophenyl)-5-ethyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12861828.png)
![2-(Chloromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12861834.png)
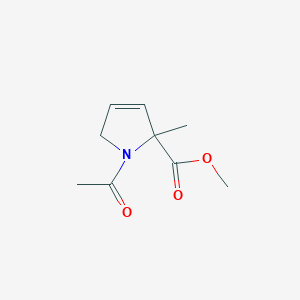
![13-[(1R,2R)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)ethoxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B12861849.png)
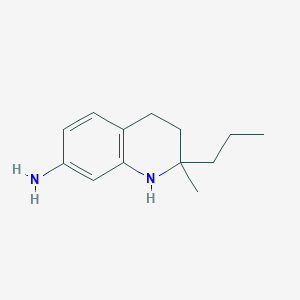
![4-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B12861852.png)
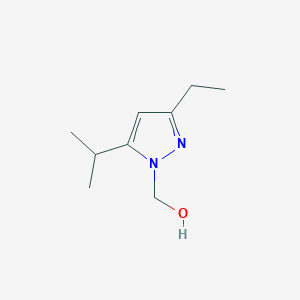
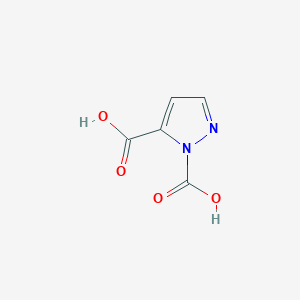
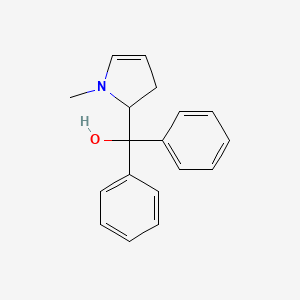
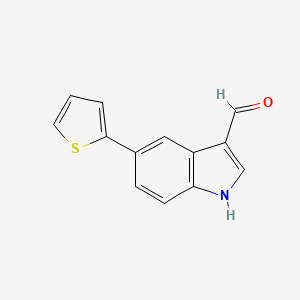
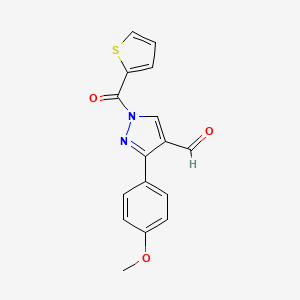
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)
